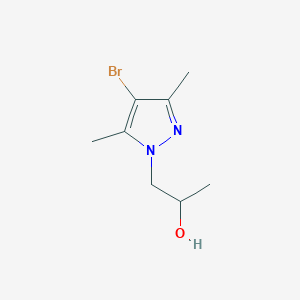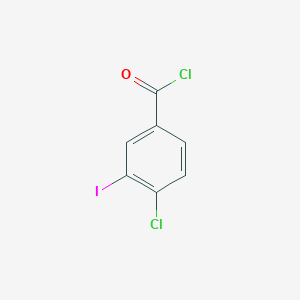
1-(4-ブロモ-3,5-ジメチル-1H-ピラゾール-1-イル)プロパン-2-オール
概要
説明
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom, two methyl groups, and a hydroxyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical agents due to its bioactive properties.
Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.
作用機序
Target of Action
Similar pyrazole derivatives have been shown to inhibit liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols and aldehydes in the body.
Mode of Action
It is suggested that similar pyrazole derivatives act as inhibitors of their target enzymes . This means that the compound binds to the active site of the enzyme, preventing it from catalyzing its usual reactions.
Biochemical Pathways
If the compound acts as an inhibitor of liver alcohol dehydrogenase, it could potentially affect the metabolism of alcohols and aldehydes in the body .
Result of Action
If the compound acts as an inhibitor of liver alcohol dehydrogenase, it could potentially interfere with the metabolism of alcohols and aldehydes in the body .
生化学分析
Biochemical Properties
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteomic research applications . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby influencing their activity and function.
Cellular Effects
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can alter the expression of certain genes and modulate metabolic pathways . These effects are crucial for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to bind to specific enzymes, thereby inhibiting or activating their function . This binding can lead to downstream effects on cellular processes and gene expression, ultimately influencing cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term studies are essential to understand its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage threshold is crucial for its safe and effective application in research and potential therapeutic use.
Metabolic Pathways
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions determine its localization and accumulation within specific tissues, influencing its overall activity.
Subcellular Localization
The subcellular localization of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with an appropriate alcohol derivative under controlled conditions. One common method involves the use of 4-bromo-3,5-dimethylpyrazole and 2-propanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or Grignard reagents.
Major Products Formed
Oxidation: Formation of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one.
Reduction: Formation of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole: Similar structure but lacks the hydroxyl group.
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol: Similar structure with an additional methyl group.
Uniqueness
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
特性
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h5,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCWVVVBXCYWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1399419.png)

![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399423.png)





